4-Ethyl-1-naphthol
Overview
Description
4-Ethyl-1-naphthol is an organic compound belonging to the class of naphthols, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the first position on the naphthalene ring. Naphthols are known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-naphthol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1-naphthol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the alkylation of naphthalene followed by hydroxylation. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into 4-ethyl-1-naphthylamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: 4-Ethyl-1,4-naphthoquinone.
Reduction: 4-Ethyl-1-naphthylamine.
Substitution: 4-Ethyl-1-nitronaphthol.
Scientific Research Applications
4-Ethyl-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of antioxidants, stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group on the naphthalene ring allows it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and affect cellular processes. For example, its oxidation to quinones can generate reactive oxygen species, which can induce oxidative stress in cells.
Comparison with Similar Compounds
4-Ethyl-1-naphthol can be compared with other naphthol derivatives such as 1-naphthol and 2-naphthol. While all these compounds share a common naphthalene backbone, the position and nature of substituents confer unique properties:
1-Naphthol: Lacks the ethyl group, making it less hydrophobic compared to this compound.
2-Naphthol: Has the hydroxyl group at the second position, which affects its reactivity and solubility.
The presence of the ethyl group in this compound enhances its lipophilicity and can influence its interaction with biological membranes and proteins, making it distinct from its counterparts.
Properties
IUPAC Name |
4-ethylnaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVHCGKQBBXKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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